molecular formula C9H19ClN2O B13488806 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride

Cat. No.: B13488806
M. Wt: 206.71 g/mol
InChI Key: PKPVJDGTMVAKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O.

Preparation Methods

The synthesis of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride can be compared with other similar compounds such as:

  • 2-amino-2-cyclohexylacetamide hydrochloride
  • N-methyl-2-aminoacetamide hydrochloride
  • 2-amino-2-cyclohexyl-N,N-dimethylacetamide hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of cyclohexyl and N-methylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

2-amino-2-cyclohexyl-N-methylacetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H

InChI Key

PKPVJDGTMVAKEC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1CCCCC1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.